REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].[C:6]([O:10][C:11](=[O:24])[NH:12][CH:13]([CH:21]1[CH2:23][O:22]1)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH3:9])([CH3:8])[CH3:7]>>[C:6]([O:10][C:11](=[O:24])[NH:12][CH:13]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:21]([OH:22])[CH2:23][NH:5][CH2:1][CH:2]([CH3:4])[CH3:3])([CH3:7])([CH3:8])[CH3:9]
|
Name
|
|
Quantity
|
154.4 kg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N
|
Name
|
|
Quantity
|
53.3 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(CC1=CC=CC=C1)C1OC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
Under reduced pressure, isobutylamine was removed from the reaction mixture
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC(C(CNCC(C)C)O)CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].[C:6]([O:10][C:11](=[O:24])[NH:12][CH:13]([CH:21]1[CH2:23][O:22]1)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH3:9])([CH3:8])[CH3:7]>>[C:6]([O:10][C:11](=[O:24])[NH:12][CH:13]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:21]([OH:22])[CH2:23][NH:5][CH2:1][CH:2]([CH3:4])[CH3:3])([CH3:7])([CH3:8])[CH3:9]
|
Name
|
|
Quantity
|
154.4 kg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N
|
Name
|
|
Quantity
|
53.3 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(CC1=CC=CC=C1)C1OC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
Under reduced pressure, isobutylamine was removed from the reaction mixture
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC(C(CNCC(C)C)O)CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |